molecular formula C22H25N3O B12893028 Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 84344-70-7

Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No.: B12893028
CAS No.: 84344-70-7
M. Wt: 347.5 g/mol
InChI Key: HDCAHRZSDVOUAW-UHFFFAOYSA-N
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Description

Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.

    Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions. For example, 7-hydroxyquinoline can be reacted with 3-bromopropylamine to form 7-(3-aminopropoxy)quinoline.

    Attachment of the Piperazine Moiety: The final step involves the reaction of 7-(3-aminopropoxy)quinoline with 4-phenylpiperazine under basic conditions to yield Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and piperazine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.

    Medicine: Explored for its potential as a neuroleptic agent, with studies showing its ability to modulate neurotransmitter systems and exhibit antipsychotic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: The compound can interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.

    Enzyme Inhibition: It may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

    Receptor Binding: The piperazine moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can be compared with other quinoline derivatives and piperazine-containing compounds:

    Similar Compounds: 4-(4-phenyl-1-piperazinyl)quinoline, 7-(3-(4-methyl-1-piperazinyl)propoxy)quinoline, and 7-(3-(4-benzyl-1-piperazinyl)propoxy)quinoline.

    Uniqueness: The presence of the 3-(4-phenyl-1-piperazinyl)propoxy group imparts unique biological activities and chemical reactivity, distinguishing it from other quinoline derivatives.

Properties

CAS No.

84344-70-7

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

7-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline

InChI

InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-10-9-19-6-4-11-23-22(19)18-21/h1-4,6-11,18H,5,12-17H2

InChI Key

HDCAHRZSDVOUAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4

Origin of Product

United States

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